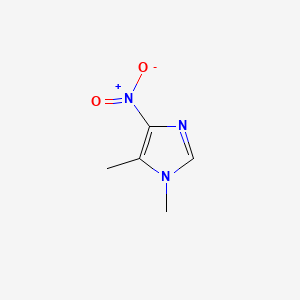

1,5-Dimethyl-4-nitroimidazole

Overview

Description

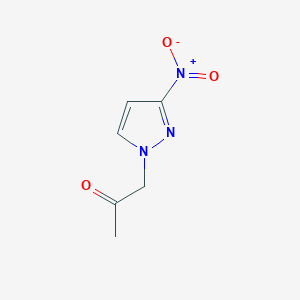

1,5-Dimethyl-4-nitroimidazole is a type of imidazole, a class of organic compounds consisting of a five-membered ring made up of three carbon atoms and two nitrogen atoms at non-adjacent positions . Imidazoles are key components in a variety of applications, including medicinal chemistry .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . A specific synthesis method for 1-methyl-4,5-dinitroimidazole involves the reaction of methyl sulfate with 4,5-dinitroimidazole obtained from nitration .

Molecular Structure Analysis

The molecular formula of this compound is C5H7N3O2 . The structure includes an imidazole ring with two methyl groups and a nitro group attached .

Chemical Reactions Analysis

The nitration mechanism of 4,5-dinitroimidazole has been analyzed . The yield of 1-methyl-4,5-dinitroimidazole is 62%, and its melting point is 77°C .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.13 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 144 .

Scientific Research Applications

Metabolism in Bacterial Strains

1,5-Dimethyl-4-nitroimidazole (DMZ) exhibits distinct metabolic pathways in different bacterial strains. In Bacteroides fragilis, a strain susceptible to 5-nitroimidazole drugs, DMZ follows a classical reduction pathway forming the azo-dimer 5,5'-azobis-(1,2-dimethylimidazole). In resistant strains, DMZ is reduced to 5-amino-1,2-dimethylimidazole, inhibiting the formation of the drug's toxic form. This reduction suggests enzymatic reactions, potentially involving 5-nitroimidazole reductase (Carlier et al., 1997).

Mutagenic and Antitrichomonal Activities

Structural modifications in 5-nitroimidazoles like DMZ can influence their mutagenic and antitrichomonal activities. Altering the C4 position significantly reduces mutagenicity, impacting antitrichomonal activity. For example, 1,2-dimethyl-4-(2-hydroxyethyl)-5-nitroimidazole showed reduced mutagenicity while retaining moderate antitrichomonal activity (Walsh et al., 1987).

Effect on Rumen Ciliate Protozoa

DMZ, used in formulations like "Emtryl," can reduce or eliminate rumen holotrich ciliate populations in cows. It's effective against both entodiniomorph ciliates and flagellates in the rumen, suggesting its use in defaunating animals of their rumen protozoa (Clarke & Reid, 1969).

Antitrichomonad Action and Mutagenicity

DMZ, among other nitroimidazole derivatives, exhibits antitrichomonad action and mutagenicity. Its effectiveness in inducing mutations and its reducibility highlight the role of the nitro group's reduction in these activities (Lindmark & Müller, 1976).

Organic Magnetic Materials

Nitroxide radicals derived from benzimidazoles, including 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole, have shown potential in the development of organic magnetic materials. Their crystallography and magnetic susceptibility studies suggest applications in advanced material science (Ferrer et al., 2001).

Synthesis of Substituted 5-Nitroimidazoles

The nitration of 1,2-dimethylimidazoles leads to the formation of 5-nitroimidazoles with converted side chains, representing a preparatively useful route for synthesizing new 4-substituted 5-nitroimidazoles (Crozet et al., 1990).

Reactions with Amino Acids

5-Nitroimidazoles react with amino acids, enabling the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids, offering insights into novel chemical syntheses and potential biological applications (Kochergin et al., 1999).

Metabolism and Radiosensitization

Studies on derivatives of misonidazole, such as 4,5-dimethylmisonidazole (DMM), have highlighted their potential in radiosensitizing radioresistant hypoxic cells and in understanding the mechanisms of radiation sensitization (Born et al., 1992).

Mechanism of Action

Target of Action

1,5-Dimethyl-4-nitroimidazole is a member of the nitroimidazole class of compounds . Nitroimidazoles are known to target anaerobic bacteria and certain protozoa

Mode of Action

The mode of action of this compound is likely to be similar to that of other nitroimidazoles. Nitroimidazoles work by disrupting the DNA of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents . The free nitro radical generated as a result of the reduction of the nitro group in the nitroimidazole is believed to be responsible for the antiprotozoal activity . It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve DNA synthesis and protein production, given the compound’s mode of action . The compound’s interaction with its targets leads to DNA damage, which disrupts normal cellular processes and ultimately leads to cell death .

Pharmacokinetics

Other nitroimidazoles are known to enter cells by passive diffusion . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and effectiveness.

Result of Action

The result of the action of this compound is the disruption of DNA and protein synthesis in targeted cells, leading to cell death . This results in the elimination of the targeted bacteria or protozoa, helping to resolve the infection.

Action Environment

The action of this compound, like other nitroimidazoles, is influenced by the environment within the host organism. The compound is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and certain protozoa thrive . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as oxygen levels and pH within the host organism.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,5-dimethyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEIQLOXYAULFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225619 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7464-68-8 | |

| Record name | 1,5-Dimethyl-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7464-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIMETHYL-4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)